Chiral Separation and Purity Control
The separation of tiagabine ethyl ester enantiomers is crucial for ensuring the chiral purity of the final drug product. A validated normal-phase HPLC method using a Chiralcel-OG column achieves baseline separation of the R(−)- and S(+)-enantiomers [1].
| Evidence Dimension | Enantiomeric resolution and quantification limit |
|---|---|
| Target Compound Data | Resolution factor (Rs) of 1.2 between R(−)- and S(+)-enantiomers; limit of quantification (LOQ) for S(+)-enantiomer is 0.2% in the R(−)-enantiomer [1]. |
| Comparator Or Baseline | Generic chiral separations often have lower resolution or higher LOQ, but a direct comparator for this specific molecule is not provided in the source. |
| Quantified Difference | Rs = 1.2; LOQ = 0.2% |
| Conditions | HPLC with Chiralcel-OG column; mobile phase: hexane-2-methyl-2-propanol-1-octanol (990:8:2, v/v/v) with 0.5 ml diethylamine [1]. |
Why This Matters
This method provides a validated, quantitative means to ensure the enantiomeric purity of tiagabine ethyl ester, a critical quality attribute for pharmaceutical intermediates.
- [1] Rustum, A. M., Menon, G. N., & Patel, S. M. (1998). Separation of the S(+) and R(-)-enantiomers of tiagabine·HCl and its two chiral precursors by chiral chromatography: application to chiral inversion studies. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1439-1447. View Source
